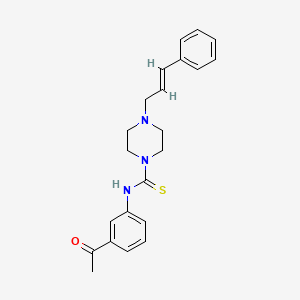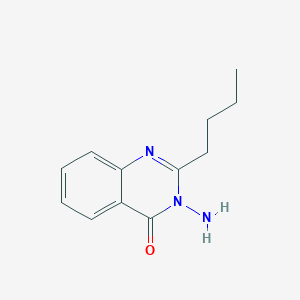![molecular formula C19H18BrNO4 B4732731 2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4732731.png)
2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is a chemical compound that has been the focus of extensive scientific research. This compound has been found to have a variety of potential applications in the fields of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is not fully understood. However, it has been hypothesized that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound may have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been found to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, this compound has been found to have antioxidant and anti-inflammatory properties. Additionally, this compound has been found to have potential as a treatment for metabolic disorders, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, this compound has been found to have low toxicity in animal models, making it a potentially safe compound to use in research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. One potential direction is to further study its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research could explore its potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Finally, research could explore the potential of this compound as a treatment for metabolic disorders, such as type 2 diabetes.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been found to have potential applications in the fields of medicine and biochemistry. This compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cell lines. Additionally, this compound has been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-13-2-8-16(9-3-13)21-18(23)10-11-19(24)25-12-17(22)14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZQTUVDMGOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-7-hydroxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4732650.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)
![1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4732663.png)
![methyl 2-({[(2,4-dichlorobenzyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4732666.png)
![N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4732673.png)
![1-(4-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4732693.png)
![3-(cyclohexylmethyl)-4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4732698.png)
![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]benzoate](/img/structure/B4732700.png)
![N-(2,6-dibromo-4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4732702.png)

![N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4732732.png)
![N-(3-methylphenyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4732735.png)
![N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4732740.png)